molecular formula C21H21NO7 B12353315 2-[(2R,3S,4R,5S)-4,5-dihydroxy-6-(hydroxymethyl)-2-phenylmethoxyoxan-3-yl]isoindole-1,3-dione

2-[(2R,3S,4R,5S)-4,5-dihydroxy-6-(hydroxymethyl)-2-phenylmethoxyoxan-3-yl]isoindole-1,3-dione

Cat. No.: B12353315
M. Wt: 399.4 g/mol
InChI Key: JNORQWPZZDBBOP-PUOCNVLDSA-N
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Description

2-[(2R,3S,4R,5S)-4,5-dihydroxy-6-(hydroxymethyl)-2-phenylmethoxyoxan-3-yl]isoindole-1,3-dione is a complex organic compound characterized by its unique structural features. This compound contains multiple chiral centers, hydroxyl groups, and an isoindole moiety, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2R,3S,4R,5S)-4,5-dihydroxy-6-(hydroxymethyl)-2-phenylmethoxyoxan-3-yl]isoindole-1,3-dione typically involves multi-step organic reactions. The process begins with the preparation of the oxan-3-yl intermediate, which is then functionalized with hydroxyl and phenylmethoxy groups. The final step involves the formation of the isoindole-1,3-dione moiety under specific reaction conditions, such as controlled temperature and pH.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[(2R,3S,4R,5S)-4,5-dihydroxy-6-(hydroxymethyl)-2-phenylmethoxyoxan-3-yl]isoindole-1,3-dione undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

    Reduction: The isoindole-1,3-dione moiety can be reduced to form isoindoline derivatives.

    Substitution: The phenylmethoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products

The major products formed from these reactions include oxidized derivatives, reduced isoindoline compounds, and substituted phenylmethoxy derivatives.

Scientific Research Applications

2-[(2R,3S,4R,5S)-4,5-dihydroxy-6-(hydroxymethyl)-2-phenylmethoxyoxan-3-yl]isoindole-1,3-dione has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(2R,3S,4R,5S)-4,5-dihydroxy-6-(hydroxymethyl)-2-phenylmethoxyoxan-3-yl]isoindole-1,3-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(2R,3S,4R,5S)-4,5-dihydroxy-2,5-bis(hydroxymethyl)oxolan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol
  • (2S,3R,4S,5S,6R)-2-[(2R,3S,4S,5S)-4,5-dihydroxy-2,5-bis(hydroxymethyl)oxolan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol

Uniqueness

What sets 2-[(2R,3S,4R,5S)-4,5-dihydroxy-6-(hydroxymethyl)-2-phenylmethoxyoxan-3-yl]isoindole-1,3-dione apart from similar compounds is its unique combination of structural features, including the isoindole-1,3-dione moiety and the phenylmethoxy group

This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C21H21NO7

Molecular Weight

399.4 g/mol

IUPAC Name

2-[(2R,3S,4R,5S)-4,5-dihydroxy-6-(hydroxymethyl)-2-phenylmethoxyoxan-3-yl]isoindole-1,3-dione

InChI

InChI=1S/C21H21NO7/c23-10-15-17(24)18(25)16(21(29-15)28-11-12-6-2-1-3-7-12)22-19(26)13-8-4-5-9-14(13)20(22)27/h1-9,15-18,21,23-25H,10-11H2/t15?,16-,17+,18+,21+/m0/s1

InChI Key

JNORQWPZZDBBOP-PUOCNVLDSA-N

Isomeric SMILES

C1=CC=C(C=C1)CO[C@H]2[C@H]([C@H]([C@@H](C(O2)CO)O)O)N3C(=O)C4=CC=CC=C4C3=O

Canonical SMILES

C1=CC=C(C=C1)COC2C(C(C(C(O2)CO)O)O)N3C(=O)C4=CC=CC=C4C3=O

Origin of Product

United States

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